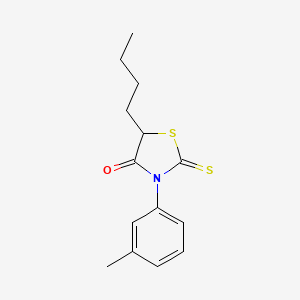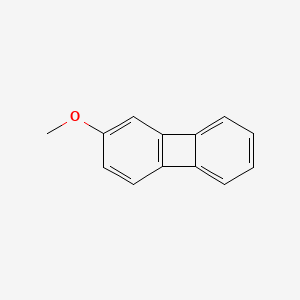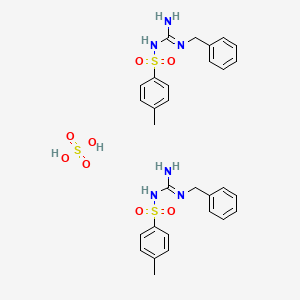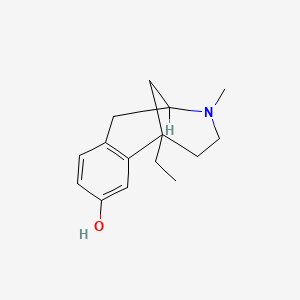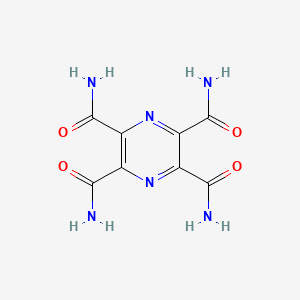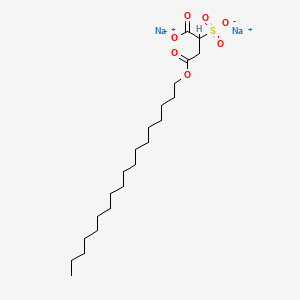
Disodium 4-stearyl sulfosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-stearyl sulfosuccinate is a surfactant widely used in various industries due to its excellent surface-active properties. It is a disodium salt of the ester of sulfosuccinic acid and stearyl alcohol. This compound is known for its ability to reduce surface tension, making it an effective agent in formulations requiring emulsification, foaming, and wetting properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium 4-stearyl sulfosuccinate is synthesized through a two-step process involving esterification and sulfonation. The first step involves the reaction of maleic anhydride with stearyl alcohol to form stearyl maleate. This reaction typically occurs under acidic conditions and requires a catalyst to proceed efficiently. The second step involves the sulfonation of stearyl maleate with sodium bisulfite, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The final product is then purified through filtration and drying processes to obtain the desired surfactant .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4-stearyl sulfosuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Disodium 4-stearyl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Utilized in pharmaceutical formulations to enhance drug solubility and bioavailability.
Industry: Widely used in cosmetics, personal care products, and cleaning agents due to its excellent foaming and emulsifying properties
Mecanismo De Acción
The primary mechanism of action of disodium 4-stearyl sulfosuccinate is its surfactant effect. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps stabilize emulsions by reducing the interfacial tension between oil and water phases .
Comparación Con Compuestos Similares
Disodium 4-stearyl sulfosuccinate is often compared with other sulfosuccinate surfactants, such as disodium laureth sulfosuccinate and disodium alkyl ethoxy glucoside sulfosuccinate. While all these compounds share similar surfactant properties, this compound is unique due to its longer hydrophobic chain, which provides superior emulsifying and foaming properties .
Similar Compounds
- Disodium laureth sulfosuccinate
- Disodium alkyl ethoxy glucoside sulfosuccinate
- Sodium bis(2-ethylhexyl) sulfosuccinate (Docusate)
Propiedades
Número CAS |
26446-37-7 |
|---|---|
Fórmula molecular |
C22H40Na2O7S |
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
disodium;4-octadecoxy-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H42O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-21(23)19-20(22(24)25)30(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clave InChI |
GIBLJHXLTNHSEO-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



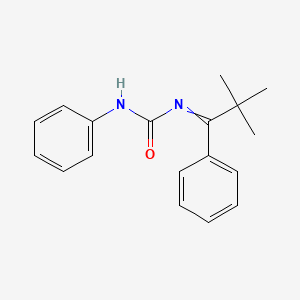
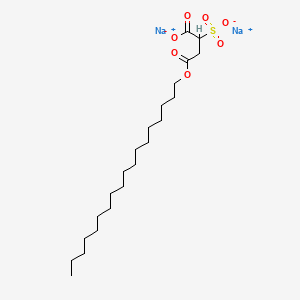
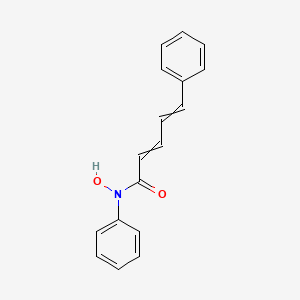
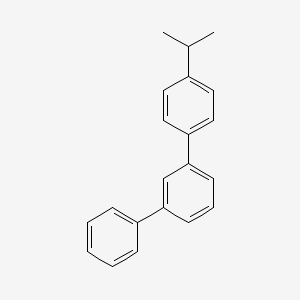
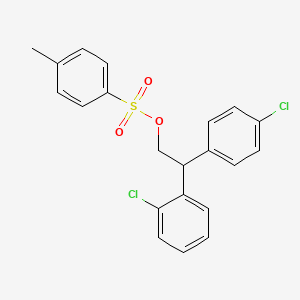
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)

